1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid is a compound that features an indole core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 7-position. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid typically involves the protection of the indole nitrogen with a Boc group. This can be achieved by reacting indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The carboxylic acid group can be introduced through various methods, including direct carboxylation or functional group interconversion.
Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: Electrophilic substitution reactions at the indole core, particularly at the 3-position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various electrophiles and catalysts, depending on the desired substitution pattern.
Major Products:
Deprotection: Indole-7-carboxylic acid.
Substitution: Substituted indoles with various functional groups at the 3-position.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid primarily involves the protection and deprotection of the indole nitrogen. The Boc group stabilizes the nitrogen, preventing it from participating in unwanted reactions. Upon deprotection, the free indole nitrogen can engage in various chemical and biological interactions .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid : Similar in structure but with a pyrrole core instead of an indole.
- tert-Butyloxycarbonyl-protected amino acids : Share the Boc protecting group but differ in the core structure.
Uniqueness: 1-(tert-Butoxycarbonyl)-1H-indole-7-carboxylic acid is unique due to its indole core, which is a key scaffold in many biologically active molecules. The presence of both the Boc protecting group and the carboxylic acid group allows for versatile synthetic applications and functionalization .
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-7-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-5-4-6-10(11(9)15)12(16)17/h4-8H,1-3H3,(H,16,17) |
InChI Key |
NDIGUXSHHYPNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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